For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pentanol
Introduction
2-Pentanol, also known as pentan-2-ol or sec-amyl alcohol, is a secondary alcohol with the chemical formula C5H12O.[1][2] It is a chiral compound existing as two stereoisomers: (R)-(−)-2-pentanol and (S)-(+)-2-pentanol.[1] This colorless liquid possesses a characteristic mild, green, or fusel-oil-like odor and is utilized as a solvent and an intermediate in the synthesis of other chemicals, including fragrances and flavoring agents.[1][2][3] It is found naturally in some fruits, such as bananas.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Pentanol, along with detailed experimental protocols relevant to its analysis and application.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-Pentanol are summarized below. These properties are crucial for its handling, application in synthesis, and for safety considerations.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | Pentan-2-ol | [1][4] |
| Synonyms | sec-Amyl alcohol, Methyl propyl carbinol | [2][5] |
| Molecular Formula | C5H12O | [1][6] |
| Molecular Weight | 88.15 g/mol | [1][2][4] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Mild green, fusel-oil, alcoholic smell | [3][4] |
| Density | 0.812 g/cm³ at 25 °C | [1][6] |
| Boiling Point | 118-119.3 °C | [1][6] |
| Melting Point | -73 °C | [1][4] |
| Solubility in Water | 45 g/L; 16.6 g/100 mL (20 °C) | [1][6] |
| Solubility (Other) | Soluble in ethanol, diethyl ether | [1] |
| Vapor Pressure | 0.804 kPa (at 25 °C) | [1] |
| Refractive Index | n20/D 1.406 | [6] |
| Viscosity | 3.470 mPa·s | [1] |
| Octanol/Water Partition Coefficient (LogP) | 1.19 | [4] |
Safety and Hazard Properties
| Property | Value | Source |
| Flash Point | 34 °C (93 °F) | [1][6] |
| Autoignition Temperature | 343 °C (649 °F) | [1] |
| Explosive Limits | 1.2–9% | [1] |
| Hazard Symbols | Xn (Harmful) | [6] |
| Hazard Statements | Flammable liquid and vapor; Harmful if inhaled; May cause respiratory irritation. | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of 2-Pentanol.
| Spectroscopy Type | Key Data / Peaks | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.77-3.81 (m, 1H, CH-OH), 2.66 (s, 1H, -OH), 1.32-1.49 (m, 4H, -CH₂CH₂-), 1.17-1.18 (d, 3H, CH(OH)CH₃), 0.90-0.94 (t, 3H, -CH₂CH₃) | [4][8] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 67.69 (C2), 41.59 (C3), 23.38 (C1), 19.03 (C4), 14.11 (C5) | [4] |
| Infrared (IR) Spectroscopy | Broad peak ~3300-3400 cm⁻¹ (O-H stretch), 2870-2960 cm⁻¹ (C-H stretch), ~1110-1120 cm⁻¹ (C-O stretch) | [4][9] |
| Mass Spectrometry (EI) | Major m/z fragments: 45 (base peak), 59, 73, 43, 55 | [4][10] |
Chemical Reactions and Synthesis
2-Pentanol undergoes typical reactions of a secondary alcohol.
Key Reactions
-
Oxidation: As a secondary alcohol, 2-Pentanol can be oxidized to its corresponding ketone, 2-pentanone, using common oxidizing agents like chromic acid.[2]
-
Dehydration: Under acidic conditions, 2-Pentanol can be dehydrated to form a mixture of pentene isomers, primarily 2-pentene.[2][11]
-
Catalytic Transfer Hydrogenation: It can serve as a hydrogen donor in catalytic transfer hydrogenation reactions, for example, in the synthesis of methyl furan (B31954) from furfural.[2][3]
Synthesis
-
Hydration of Alkene: A common industrial method for producing 2-Pentanol is the acid-catalyzed hydration of 1-pentene (B89616) or 2-pentene.[1][2][12] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.
-
Reduction of Ketone: 2-Pentanol can also be synthesized by the catalytic hydrogenation (reduction) of 2-pentanone.[2]
Caption: Key synthesis and reaction pathways of 2-Pentanol.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of 2-Pentanol.
Synthesis of 2-Pentanol via Hydration of 1-Pentene
This protocol describes a general procedure for the acid-catalyzed hydration of an alkene.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add a mixture of water and a strong acid catalyst (e.g., concentrated sulfuric acid) in a cooled bath.[11]
-
Addition of Alkene: Slowly add 1-pentene to the acidic solution while stirring. The reaction is typically exothermic.
-
Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 2-3 hours) to ensure complete reaction.[11]
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing 2-Pentanol will separate from the aqueous layer.
-
Purification: Wash the organic layer sequentially with a dilute sodium bicarbonate solution and then with water to neutralize any remaining acid.[13] Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Isolation: Isolate the final product by fractional distillation, collecting the fraction boiling around 118-120 °C.[11]
Characterization Workflow
The following workflow outlines the logical steps for identifying an unknown liquid sample as 2-Pentanol using standard laboratory techniques.
Caption: Logical workflow for the experimental identification of 2-Pentanol.
Protocol for Boiling Point Determination
The boiling point can be determined via distillation.[14][15]
-
Apparatus Setup: Assemble a simple distillation apparatus with a heating mantle, a distillation flask containing the sample and boiling chips, a condenser, and a collection flask. Place a thermometer in the distillation head with the bulb just below the side arm leading to the condenser.
-
Heating: Gently heat the sample to a boil.
-
Measurement: Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point. For 2-Pentanol, this should be approximately 118-119 °C.[6]
Protocol for Infrared (IR) Spectroscopy
This protocol is for obtaining an IR spectrum using a modern ATR-FTIR spectrometer.[9]
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small drop of the liquid 2-Pentanol sample directly onto the ATR crystal, ensuring it is fully covered.[9]
-
Spectrum Acquisition: Lower the pressure arm and acquire the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum for key functional group absorptions. For 2-Pentanol, look for a broad O-H stretching band around 3300-3400 cm⁻¹ and a C-O stretching band around 1110-1120 cm⁻¹.[4]
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., ethanol) and a soft tissue.[9]
Protocol for NMR Spectroscopy
This outlines sample preparation for ¹H and ¹³C NMR analysis.
-
Sample Preparation: Dissolve approximately 5-20 mg of the 2-Pentanol sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4][8]
-
Analysis: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures. Techniques like DEPT can be used to aid in the assignment of carbon signals.[15]
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the chemical shifts and proton ratios.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized protocol for the GC-MS analysis of a volatile liquid like 2-Pentanol.[16]
-
Sample Preparation: Prepare a dilute solution of 2-Pentanol in a volatile solvent like dichloromethane (B109758) or methanol.
-
GC-MS Parameters:
-
Injector: Set to a temperature of ~250 °C with an appropriate split ratio (e.g., 20:1).[16]
-
Column: Use a suitable capillary column (e.g., non-polar, 30 m x 0.25 mm ID).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature up (e.g., at 10 °C/min) to a final temperature of ~250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[16]
-
MS Detector: Operate in Electron Ionization (EI) mode, typically at 70 eV. Scan a mass range of m/z 35-300.
-
-
Analysis: Inject the sample. The resulting chromatogram will show the retention time of 2-Pentanol, and the mass spectrum for that peak can be compared to library data for confirmation. The fragmentation pattern should show characteristic peaks at m/z 45, 59, and 73.[4]
References
- 1. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Pentanol | 6032-29-7 [chemicalbook.com]
- 4. 2-Pentanol | C5H12O | CID 22386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pentanol [webbook.nist.gov]
- 6. 2-Pentanol [chembk.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. 2-Pentanol(6032-29-7) 1H NMR spectrum [chemicalbook.com]
- 9. webassign.net [webassign.net]
- 10. 2-Pentanol [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. homework.study.com [homework.study.com]
- 13. Organic Chemistry: Alcohols and Hydrochloric Acid: the solubility and reactivity of n- and t-Pentanol [westfield.ma.edu]
- 14. phillysim.org [phillysim.org]
- 15. azom.com [azom.com]
- 16. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
